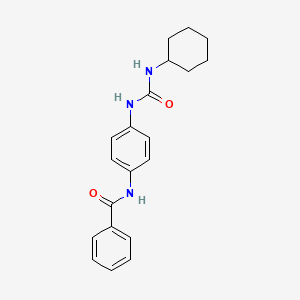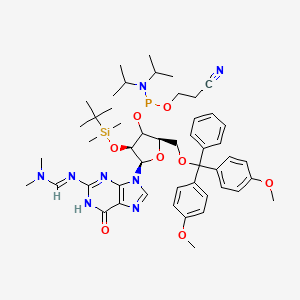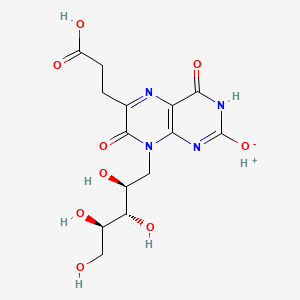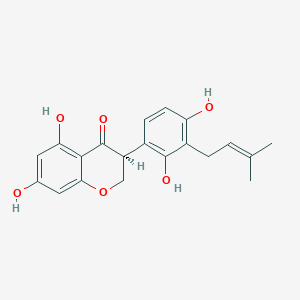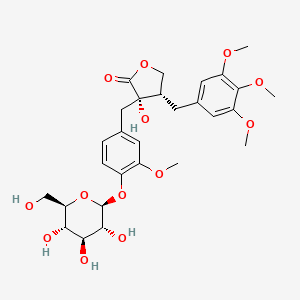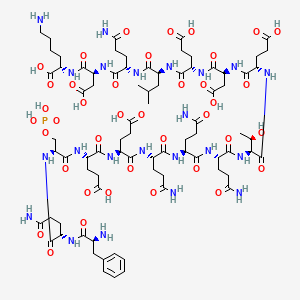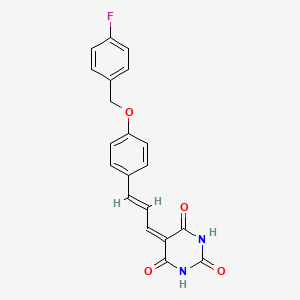
Antibacterial agent 175
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 175, also known as Art-175, is a novel enzyme-based antibacterial compound. It is particularly effective against multidrug-resistant strains of Pseudomonas aeruginosa, a common pathogen responsible for various infections. Art-175 is a member of the artilysin family, which combines a bacteriophage-encoded endolysin with a targeting peptide that facilitates its transport through the outer membrane of Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Art-175 is synthesized by covalently linking the sheep myeloid 29-amino acid peptide (SMAP-29) to the KZ144 endolysin. The synthesis involves peptide synthesis techniques and protein engineering to ensure the correct folding and functionality of the compound .
Industrial Production Methods: Industrial production of Art-175 involves recombinant DNA technology. The genes encoding SMAP-29 and KZ144 are inserted into suitable expression vectors, which are then introduced into host cells such as Escherichia coli. The host cells produce the fusion protein, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Art-175 primarily undergoes enzymatic reactions rather than traditional chemical reactions. The endolysin component of Art-175 catalyzes the hydrolysis of peptidoglycan, a major component of bacterial cell walls .
Common Reagents and Conditions: The enzymatic activity of Art-175 does not require additional reagents. optimal conditions for its activity include a neutral to slightly alkaline pH and moderate temperatures (25-37°C) .
Major Products Formed: The primary product of the enzymatic reaction catalyzed by Art-175 is the degradation of peptidoglycan, leading to the lysis of bacterial cells .
Wissenschaftliche Forschungsanwendungen
Art-175 has a wide range of applications in scientific research, particularly in the fields of microbiology, medicine, and biotechnology:
Wirkmechanismus
Art-175 exerts its antibacterial effects by targeting the peptidoglycan layer of bacterial cell walls. The SMAP-29 peptide facilitates the transport of the endolysin through the outer membrane of Gram-negative bacteria. Once inside, the endolysin hydrolyzes the peptidoglycan, leading to cell lysis and death . This mechanism is highly effective against both replicating and non-replicating bacterial cells, including persisters .
Vergleich Mit ähnlichen Verbindungen
Art-175 is unique among antibacterial agents due to its dual-component structure and mechanism of action. Similar compounds include:
Art-085: An earlier version of Art-175 with lower thermostability.
Traditional Antibiotics: Such as beta-lactams and aminoglycosides, which target different bacterial processes and are often subject to resistance mechanisms.
Other Artilysins: Variants of Art-175 with different targeting peptides and endolysins, designed to target specific bacterial strains.
Art-175 stands out due to its ability to bypass traditional resistance mechanisms and its rapid bactericidal action .
Eigenschaften
Molekularformel |
C20H15FN2O4 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
5-[(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15FN2O4/c21-15-8-4-14(5-9-15)12-27-16-10-6-13(7-11-16)2-1-3-17-18(24)22-20(26)23-19(17)25/h1-11H,12H2,(H2,22,23,24,25,26)/b2-1+ |
InChI-Schlüssel |
CZXISHABQWWHLH-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C=C3C(=O)NC(=O)NC3=O)F |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC=C3C(=O)NC(=O)NC3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


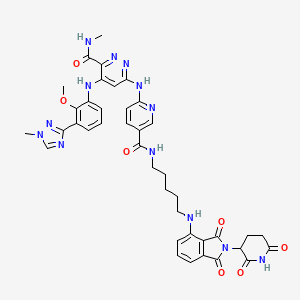
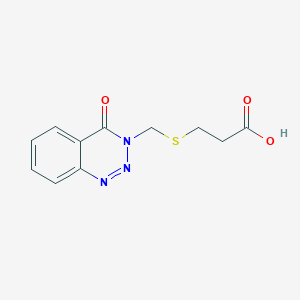
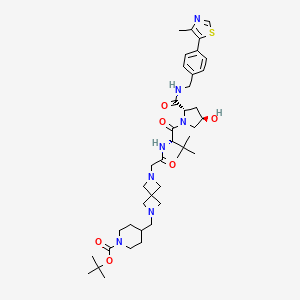

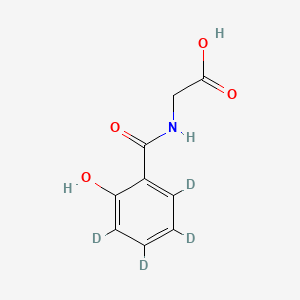
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
